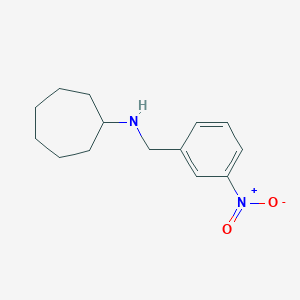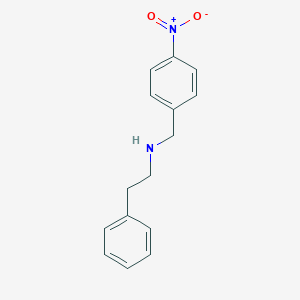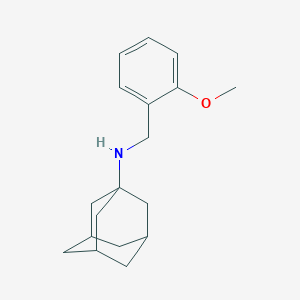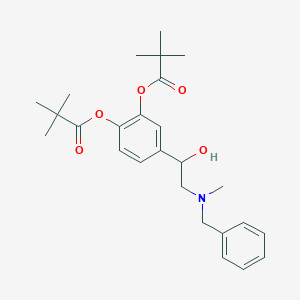![molecular formula C7H9N3O3S B187491 4-([1,3,4]Thiadiazol-2-ylcarbamoyl)-butyric acid CAS No. 382597-97-9](/img/structure/B187491.png)
4-([1,3,4]Thiadiazol-2-ylcarbamoyl)-butyric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-([1,3,4]Thiadiazol-2-ylcarbamoyl)-butyric acid is a compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring. These compounds have garnered significant interest due to their diverse biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties .
Mechanism of Action
Target of Action
Similar compounds, such as [2-(5-mercapto-[1,3,4]thiadiazol-2-ylcarbamoyl)-1-phenyl-ethyl]-carbamic acid benzyl ester, have been found to target stromelysin-1 , a human protein involved in the breakdown of extracellular matrix in normal physiological processes, such as embryogenesis, reproduction, and tissue remodeling, as well as in disease processes, such as arthritis and metastasis .
Mode of Action
It is known that 1,3,4-thiadiazole derivatives exhibit various biological activities due to the presence of n–c–s– moiety . The strong aromaticity of the ring provides great in vivo stability to this five-membered ring system .
Biochemical Pathways
1,3,4-thiadiazole derivatives are known to have broad-spectrum activities, suggesting they may interact with multiple biochemical pathways .
Pharmacokinetics
The strong aromaticity of the 1,3,4-thiadiazole ring system suggests it may have good in vivo stability .
Result of Action
1,3,4-thiadiazole derivatives are known to have broad-spectrum activities, suggesting they may have multiple effects at the molecular and cellular level .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-([1,3,4]Thiadiazol-2-ylcarbamoyl)-butyric acid typically involves the reaction of 1,3,4-thiadiazole derivatives with butyric acid derivatives. One common method includes the reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride to form the thiadiazole ring . The resulting thiadiazole derivative is then reacted with butyric acid under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of automated synthesis and purification systems can streamline the production process .
Chemical Reactions Analysis
Types of Reactions
4-([1,3,4]Thiadiazol-2-ylcarbamoyl)-butyric acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or halides; reactions are conducted under mild to moderate temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines. Substitution reactions can result in various substituted thiadiazole derivatives .
Scientific Research Applications
4-([1,3,4]Thiadiazol-2-ylcarbamoyl)-butyric acid has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole: A parent compound with similar biological activities.
2-Amino-1,3,4-thiadiazole: Known for its antimicrobial and anticancer properties.
5-Phenyl-1,3,4-thiadiazole-2-amine: Exhibits antifungal and antibacterial activities.
Uniqueness
4-([1,3,4]Thiadiazol-2-ylcarbamoyl)-butyric acid stands out due to its unique combination of a thiadiazole ring and a butyric acid moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its broad spectrum of biological activities highlight its versatility and potential for further research and development .
Properties
IUPAC Name |
5-oxo-5-(1,3,4-thiadiazol-2-ylamino)pentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O3S/c11-5(2-1-3-6(12)13)9-7-10-8-4-14-7/h4H,1-3H2,(H,12,13)(H,9,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQBDWVKXBXRZIC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN=C(S1)NC(=O)CCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70389738 |
Source


|
| Record name | 4-([1,3,4]Thiadiazol-2-ylcarbamoyl)-butyric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70389738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>32.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24780195 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
382597-97-9 |
Source


|
| Record name | 4-([1,3,4]Thiadiazol-2-ylcarbamoyl)-butyric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70389738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4,4,6-trimethyl-2-[4-(trifluoromethyl)phenyl]-5H-[1,2]thiazolo[5,4-c]quinoline-1-thione](/img/structure/B187408.png)
![2-(2-Methoxyphenyl)-1-[4-(4-nitrophenyl)piperazin-1-yl]ethanone](/img/structure/B187409.png)
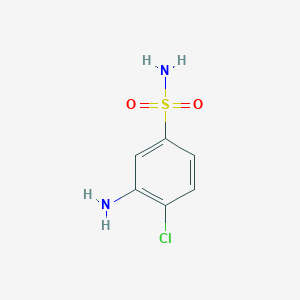
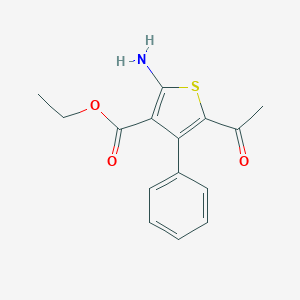
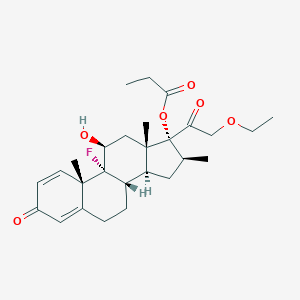
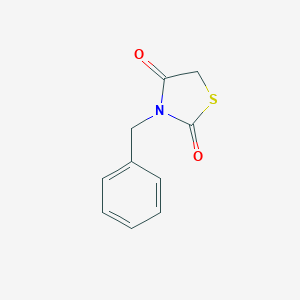
![2-(4-Chlorophenyl)-3-[4-[2-(4-chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]phenyl]-1,3-thiazolidin-4-one](/img/structure/B187421.png)

![5-{[(e)-(4-Methoxy-1-naphthyl)methylene]amino}-2,3-dihydrophthalazine-1,4-dione](/img/structure/B187423.png)
![3-[2-(3,4-Dimethoxyphenyl)ethyl]-2-(2-nitrophenyl)-1,3-thiazolidin-4-one](/img/structure/B187425.png)
